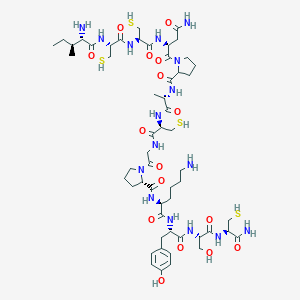

alpha-Conotoxin SI

Description

Properties

IUPAC Name |

(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKBXVGWKXCPU-DTTUQCIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N16O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-06-3 | |

| Record name | Conotoxin SI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical and Molecular Characterization of Alpha Conotoxin Si

Peptide Sequence and Primary Structure Analysis of Alpha-Conotoxin SI

The primary structure of α-conotoxin SI consists of 13 amino acid residues. mdpi.com The sequence is Ile-Cys-Cys-Asn-Pro-Ala-Cys-Gly-Pro-Lys-Tyr-Ser-Cys-NH2. abbexa.com The cysteine residues are highly conserved and play a crucial role in the peptide's three-dimensional structure. mdpi.com The presence of proline residues is also a common feature among α-conotoxins, contributing to the formation of specific turns in the peptide backbone. mdpi.comnih.gov The C-terminus of α-conotoxin SI is amidated, a common post-translational modification in conotoxins that can enhance stability and activity. nih.govnih.gov

A notable characteristic of the α-conotoxin family is the cysteine framework, which for α-conotoxin SI is defined as a 3/5 pattern. vliz.beuniprot.org This nomenclature indicates that there are three amino acids between the first and second cysteine residues (CysI and CysII are adjacent) and five amino acids between the third and fourth cysteine residues. vliz.be Specifically, the arrangement is CC-Xxx-Xxx-Xxx-C-Xxx-Xxx-Xxx-Xxx-Xxx-C, where 'C' represents cysteine and 'Xxx' represents any amino acid. mdpi.com This framework is typical for α-conotoxins that target muscle-type nAChRs. mdpi.comresearchgate.net

| Property | Description |

| Amino Acid Sequence | Ile-Cys-Cys-Asn-Pro-Ala-Cys-Gly-Pro-Lys-Tyr-Ser-Cys-NH2 |

| Number of Residues | 13 |

| Cysteine Framework | 3/5 |

| C-terminus | Amidated |

Disulfide Connectivity and Three-Dimensional Folding of this compound

The three-dimensional structure of α-conotoxins is stabilized by two disulfide bonds, which are critical for their biological activity. mdpi.comuq.edu.au

For peptides with four cysteine residues like α-conotoxin SI, there are three possible disulfide bond isomers: globular, ribbon, and beads. mdpi.comresearchgate.net The native and most biologically active form for most α-conotoxins is the globular isomer. mdpi.comnih.gov Misfolded isomers, such as the ribbon and beads conformations, generally exhibit reduced pharmacological activity due to altered three-dimensional structures. mdpi.com

In its native state, α-conotoxin SI adopts a globular conformation, which is characterized by a specific disulfide bridging pattern: the first cysteine (CysI) is linked to the third cysteine (CysIII), and the second cysteine (CysII) is linked to the fourth cysteine (CysIV). abbexa.commdpi.commdpi.comresearchgate.net For α-conotoxin SI, with its sequence Ile-CysI-CysII-Asn-Pro-Ala-CysIII-Gly-Pro-Lys-Tyr-Ser-CysIV-NH2, the disulfide bonds are formed between Cys2-Cys7 and Cys3-Cys13. abbexa.com This connectivity creates a compact, well-defined three-dimensional structure that is essential for its interaction with the nAChR. mdpi.commdpi.com The solution structure of α-conotoxin SI has been determined by NMR, revealing a single major conformation stabilized by hydrogen bonds. nih.gov

Native Disulfide Bond Isomerism Considerations

Structural Homology and Divergence with Other Alpha-Conotoxins

This compound shares significant structural homology with other α-conotoxins, particularly those with the same 3/5 cysteine framework, such as α-conotoxin GI. nih.gov These toxins possess a conserved structural scaffold stabilized by the disulfide bridges and a central helical region. mdpi.com

Other α-conotoxins with different cysteine frameworks, such as the 4/7 family (e.g., Vc1.1, RgIA), also share the globular fold but differ in the size of the second loop, which influences their targeting of neuronal versus muscle nAChRs. mdpi.commdpi.com

Post-Translational Modifications and their Influence on this compound Structure

Post-translational modifications (PTMs) are common in conotoxins and play a significant role in their structure and function. nih.govrsc.org

The most prominent PTM in α-conotoxin SI is C-terminal amidation . nih.gov This modification, where the C-terminal carboxylic acid is replaced by an amide, is crucial for the structural stability and biological activity of many conotoxins. nih.govnih.gov C-terminal amidation can facilitate correct disulfide bond formation and folding, as well as enhance binding to the target receptor by increasing intermolecular contacts. nih.gov

While other PTMs like proline hydroxylation and gamma-carboxylation of glutamate (B1630785) have been observed in other α-conotoxins, these have not been reported for the native α-conotoxin SI. mdpi.comnih.gov The presence of specific PTMs can modulate the structure and function of conotoxins, highlighting the chemical diversity generated by these modifications. rsc.org For example, the introduction of synthetic PTMs in analogs of other α-conotoxins has been shown to alter their potency and selectivity. nih.gov

Mechanism of Action and Receptor Interactions of Alpha Conotoxin Si

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism by Alpha-Conotoxin SI

The primary mechanism of action for this compound is the inhibition of nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. epa.govmdpi.com

Alpha-conotoxins, including SI, function as competitive antagonists at nAChRs. mdpi.comnih.govnih.gov They bind to the same sites as the endogenous neurotransmitter, acetylcholine (ACh), at the interface between nAChR subunits. nih.govconicet.gov.ar By occupying these binding sites, α-CTx SI prevents the binding of ACh, thereby blocking the conformational changes required for ion channel opening and subsequent signal transmission across the synapse. epa.govnih.gov This competitive antagonism is a hallmark of the α-conotoxin family, making them valuable tools for studying nAChR structure and function. mdpi.com

Nicotinic acetylcholine receptors are densely clustered on the postsynaptic membrane of the neuromuscular junction and in various regions of the nervous system. epa.govuniprot.org Alpha-conotoxins exert their effects by directly binding to these receptors embedded within the postsynaptic membrane. uniprot.orgproteopedia.orgpeptide.com The nAChR is a transmembrane protein complex that forms an ion channel. epa.gov The interaction of α-CTx SI with the extracellular domain of the receptor on the postsynaptic surface physically obstructs the ion pore's activation, leading to the inhibition of neuromuscular transmission and resulting in paralysis in prey organisms. epa.govuniprot.org

Competitive Binding Modality

Subtype Selectivity of this compound for nAChRs

While α-conotoxins are broadly classified as nAChR antagonists, individual toxins often exhibit a remarkable degree of selectivity for specific nAChR subtypes, which are assembled from different combinations of α, β, γ, δ, and ε subunits. mdpi.comsemanticscholar.org

This compound is classified as an α3/5-conotoxin, characterized by three amino acids in the first cysteine loop and five in the second. nih.gov This structural motif is predominantly associated with selectivity for muscle-type nAChRs over neuronal subtypes. nih.govmdpi.commdpi.com Muscle nAChRs exist in two main isoforms: the fetal type, with a subunit composition of (α1)₂β1γδ, and the adult type, with a composition of (α1)₂β1εδ. uniprot.orgmdpi.com Research has shown that α-CTx SI is an antagonist of both fetal and adult mammalian muscle-type nAChRs, although it is considered less effective than other muscle-specific α-conotoxins like GI and MI. uniprot.orgmdpi.com

The two acetylcholine binding sites on muscle-type nAChRs are not identical; they are located at the interfaces between the α and δ subunits (α/δ) and the α and γ (or ε) subunits (α/γ). nih.govconicet.gov.ar Many α-conotoxins show a strong preference for one of these sites.

The binding affinity and selectivity of α-CTx SI are highly dependent on the species from which the receptor is derived. This is most evident when comparing its activity on mammalian receptors versus those from the electric ray, Torpedo californica.

Torpedo Receptors: On Torpedo nAChRs, α-CTx SI does not distinguish between the two acetylcholine-binding sites (α/γ and α/δ). nih.govnih.govproteopedia.org This is in stark contrast to α-conotoxins GI and MI, which exhibit a clear preference for the α/γ site on Torpedo receptors. nih.gov

This species-dependent difference in pharmacology is largely attributed to a single amino acid substitution at position 9 of the toxin's sequence. nih.gov Whereas the highly potent α-CTx GI has a positively charged Arginine at this position, α-CTx SI has a Proline. nih.govproteopedia.org Studies swapping these residues have confirmed that this position is a critical determinant for the differential, species- and subunit-dependent interactions with nicotinic receptors. nih.govproteopedia.org

Interactive Data Tables

Table 1: Subtype Selectivity and Binding Interface Preference of α-Conotoxin SI

Data compiled from studies on mammalian (mouse) and Torpedo receptors.

| Receptor Type | Subunit Composition | Binding Interface | Relative Affinity/Selectivity of α-CTx SI | Reference |

| Mammalian Muscle (fetal) | (α1)₂β1γδ | α/γ | Low affinity, poor discrimination | nih.govmdpi.com |

| Mammalian Muscle (adult) | (α1)₂β1εδ | α/δ | Higher affinity site, but overall low potency and poor discrimination compared to GI/MI | nih.govnih.govmdpi.com |

| Torpedo Muscle | (α1)₂β1γδ | α/γ vs α/δ | Does not distinguish between the two sites | nih.govnih.govproteopedia.org |

Table 2: Comparative Binding Profiles of α-Conotoxins on Torpedo nAChR

| Toxin | Preferred Binding Site on Torpedo nAChR | Key Amino Acid at Position 9 | Reference |

| α-Conotoxin SI | No discrimination between α/γ and α/δ | Proline | nih.govnih.govproteopedia.org |

| α-Conotoxin GI | α/γ | Arginine | nih.govnih.gov |

| α-Conotoxin MI | α/γ | Not Applicable (different sequence alignment) | nih.gov |

Differential Binding Site Affinity on Muscle Receptors (α/δ versus α/γ Interfaces)

Molecular Determinants of this compound-nAChR Recognition

The interaction between α-conotoxin SI and nicotinic acetylcholine receptors is governed by specific molecular determinants on both the toxin and the receptor subunits. The muscle-type nAChR possesses two distinct acetylcholine-binding sites, located at the α/γ (or α/ε in the fetal form) and α/δ subunit interfaces. nih.gov α-Conotoxins can exhibit a high degree of selectivity for one of these sites, a property that is dependent on both the toxin's amino acid sequence and the species from which the receptor is derived. nih.govnih.gov

For α-Ctx SI, its affinity and selectivity are notably different from other α-conotoxins like GI and MI. nih.gov On mouse muscle-derived BC3H-1 receptors, α-Ctx SI, along with GI and MI, shows a higher affinity for the binding site located at the α/δ subunit interface. nih.govnih.gov However, on nAChRs from the Torpedo californica electric organ, α-Ctx SI does not differentiate between the α/δ and α/γ binding sites, unlike α-Ctx GI and MI which show a preference for the α/γ site in this species. nih.govuniprot.org This suggests that species-specific variations in the amino acid sequences of the γ and δ subunits lead to significant changes in the relative affinities of the toxin for each binding site. nih.gov

Structure-activity relationship studies have identified key amino acid residues in α-Ctx SI that are critical for its interaction with nAChRs. Specifically, positions 9 and 10 are involved in complex, species- and subunit-dependent interactions. nih.gov The presence of a Proline residue at position 9 in α-Ctx SI is a key differentiator from α-Ctx GI, which has an Arginine at the same position, likely accounting for their distinct pharmacological profiles. nih.gov

Mutational studies have further clarified the role of these residues. As detailed in the table below, substituting Proline at position 9 with Lysine (B10760008) ([P9K]SI) leads to a dramatic and selective increase in affinity for the α/δ site of BC3H-1 receptors and, conversely, for the α/γ site of Torpedo receptors. nih.gov Modifications at position 10 also alter binding affinity, highlighting the sensitivity of the toxin-receptor interaction to subtle changes in the peptide's structure. nih.gov

| α-Conotoxin SI Mutant | Receptor Source | Observed Effect on Affinity | Reference |

|---|---|---|---|

| [P9K]SI | BC3H-1 (mouse muscle) | Selective and dramatic increase in apparent affinity for the α/δ site. | nih.gov |

| [P9K]SI | Torpedo | Selective and dramatic increase in apparent affinity for the α/γ site. | nih.gov |

| [K10H]SI | Torpedo | 10-20 fold decrease in apparent affinity at one of the two ACh-binding sites. | nih.gov |

| [K10N]SI | Torpedo | 10-20 fold decrease in apparent affinity at one of the two ACh-binding sites. | nih.gov |

| [K10H]SI / [K10N]SI | BC3H-1 (mouse muscle) | Displayed wild-type affinity for both ACh-binding sites. | nih.gov |

Electrophysiological Characterization of this compound Activity on nAChRs

Electrophysiological studies, such as those using the two-electrode voltage-clamp technique on Xenopus laevis oocytes expressing specific nAChR subtypes, have provided quantitative data on the inhibitory potency of α-conotoxin SI. vliz.be These studies confirm that α-Ctx SI is an active antagonist of muscle nAChRs. uniprot.org

The inhibitory activity of α-Ctx SI is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the toxin required to block 50% of the acetylcholine-induced current. The toxin demonstrates potent inhibition of both adult and fetal subtypes of the muscle nAChR. uniprot.org

| nAChR Subtype | Subunit Composition | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Adult Muscle | α1β1γδ | 113 | uniprot.org |

| Fetal Muscle | α1β1δε | 142 | uniprot.org |

Structure Activity Relationships Sar and Analog Design of Alpha Conotoxin Si

Elucidation of Key Residues Governing Alpha-Conotoxin SI Activity and Selectivity

The biological activity of α-conotoxins is dictated by their three-dimensional structure and the specific amino acid residues within their two loops. researchgate.netmdpi.com Generally, Loop 1 is considered essential for binding to the receptor, while Loop 2 primarily governs selectivity for different nAChR subtypes. vliz.be

The characteristic structure of α-conotoxins, including SI, is defined by a CC-Xm-C-Yn-C cysteine framework, where 'm' and 'n' represent the number of amino acids in Loop 1 and Loop 2, respectively. nih.gov this compound has a 3/5 framework, with three residues in Loop 1 (Asn-Pro-Ala) and five in Loop 2 (Gly-Pro-Lys-Tyr-Ser), a configuration typically associated with activity at muscle-type nAChRs. nih.govvliz.bevliz.be

The integrity of both loops is critical for function. Studies on lactam-bridged analogs of SI, where the disulfide bonds were replaced, demonstrated the importance of these structures. researchgate.net Replacement of the Cys2-Cys7 disulfide bond in Loop 1 led to a complete loss of biological activity. researchgate.net Modifying the Cys3-Cys13 bond in Loop 2 had more complex effects, with different orientations of the replacement lactam bridge causing either a 60-fold reduction or a 70-fold increase in affinity, highlighting the crucial role of Loop 2's conformation in modulating receptor interaction. researchgate.net The residues within Loop 2, particularly at positions 9, 10, and 11, are highly variable among α-conotoxins and are known to be significant determinants of species specificity and the ability to block muscle nAChRs. kuleuven.be

A defining feature of α-conotoxin SI that distinguishes it from its more potent relatives, GI and MI, is the presence of a Proline residue at position 9 (Pro9). nih.govepa.gov In the highly toxic α-conotoxins GI and MI, this position is occupied by a positively charged amino acid—Arginine (Arg) and Lysine (B10760008) (Lys), respectively. epa.gov This substitution is considered a primary reason for SI's reduced affinity and novel biological specificity. nih.gov

While the introduction of a rigid proline residue can induce conformational changes, structural studies have suggested that the primary reason for the difference in toxicity between α-CTx GI and SI is the loss of the positive charge at position 9, rather than a major alteration of the peptide's backbone conformation. rcsb.org However, it has also been proposed that the Pro9 in SI may displace the tyrosine residue in Loop 2 from its optimal binding position. nih.gov Ultimately, the residue at position 9 is a critical determinant of the toxin's interaction with the nAChR, influencing both affinity and selectivity in a species- and subunit-dependent manner. nih.govnih.gov

Role of Loop Regions (Loop 1 and Loop 2) in Receptor Interaction

Rational Design Strategies for this compound Analogs

The unique structural and functional properties of α-conotoxin SI make it an excellent template for rational drug design. By modifying its sequence, researchers can probe the molecular basis of conotoxin-receptor interactions and engineer analogs with enhanced potency and selectivity.

Amino acid substitution has been a powerful tool to unravel the role of specific residues in α-conotoxin SI. The most studied mutations have focused on position 9.

[P9K]SI and [P9R]SI: Replacing Pro9 with a positively charged residue dramatically enhances affinity and selectivity. The analog [P9K]SI , where Proline is replaced by Lysine, mimics α-conotoxin MI and shows a massive 870-fold increase in affinity for the mouse muscle nAChR αβδ isoform and a 190-fold increase for the Torpedo receptor αβγ isoform. epa.govnih.govnih.gov Similarly, the [P9R]SI analog displays "GI-like" high-affinity binding and selectivity. nih.gov These studies confirm that a positive charge at position 9 is a key requirement for high-potency interactions.

[P9A]SI: To test whether the effect was due to the positive charge or simply the removal of proline, an analog with Alanine at position 9 was created. The [P9A]SI analog exhibited non-selective binding and an affinity similar to the native SI, demonstrating that it is specifically the cationic nature of the residue at position 9, not just the absence of proline, that confers high affinity. nih.gov

| Analog | Substitution | Key Finding | Effect on Affinity/Selectivity | Reference |

|---|---|---|---|---|

| α-Conotoxin SI (Native) | - | Low affinity and does not distinguish between nAChR agonist sites. | Baseline | epa.govnih.gov |

| [P9K]SI | Proline-9 → Lysine | Dramatically increased affinity for specific nAChR subtypes. | ▲ 190- to 870-fold increase | nih.govnih.gov |

| [P9R]SI | Proline-9 → Arginine | Induced "GI-like" selective high-affinity binding. | ▲ Significant increase | nih.gov |

| [P9A]SI | Proline-9 → Alanine | Retained "SI-like" low, non-selective affinity. | ~ No change | nih.gov |

| [R9P]GI | Arginine-9 → Proline (in α-CTx GI) | Abolished the high affinity of the parent toxin, resulting in "SI-like" properties. | ▼ Significant decrease | nih.gov |

While specific studies incorporating non-canonical amino acids into α-conotoxin SI are not widely documented, this strategy has proven effective for other α-conotoxins and represents a promising avenue for designing SI analogs. mdpi.comspringernature.com The introduction of synthetic amino acids can enhance stability, potency, and selectivity by introducing novel chemical functionalities. mdpi.comresearchgate.net

For example, in studies on α-conotoxin ImI, replacing a conserved proline with derivatives containing aromatic and hydrophobic substituents led to analogs with significantly higher binding affinity and antagonistic activity at the α7 nAChR. nih.gov Similarly, replacing serine residues in α-conotoxin PeIA with the non-natural amino acid 2,3-diaminopropionic acid (Dap) resulted in analogs with more potent inhibitory activity, attributed to the formation of additional hydrogen bonds with the receptor. mdpi.com These rational design principles could be applied to α-conotoxin SI to probe its binding pocket and develop analogs with finely tuned pharmacological profiles.

Post-translational modifications (PTMs) are chemical alterations that occur after a peptide is synthesized, and they are crucial for the function of many conotoxins. researchgate.net Native α-conotoxin SI possesses a C-terminal amidation, a common PTM that is known to enhance the stability and activity of many peptides by protecting them from degradation and promoting proper folding. nih.govnih.gov

Engineering additional or different PTMs into α-conotoxin SI analogs is a key strategy for modifying their activity. vliz.be Studies on other α-conotoxins have shown that PTMs such as proline hydroxylation and tyrosine sulfation can stabilize the peptide's three-dimensional structure and increase binding affinity to nAChRs. mdpi.comnih.gov For instance, the combination of C-terminal amidation and sulfotyrosine in certain conotoxin variants was shown to synergistically increase their structural stability and receptor binding. nih.gov Applying these engineered PTMs to the α-conotoxin SI scaffold could yield novel analogs with improved potency and stability, transforming this weakly active peptide into a powerful pharmacological tool.

Incorporation of Non-Canonical Amino Acids and Modified Residues

Disulfide Bond Mimetics and Backbone Modifications in this compound Analogs

The disulfide bonds in α-conotoxins are crucial for maintaining their three-dimensional structure and, consequently, their biological activity. However, these bonds are susceptible to reduction and scrambling under physiological conditions, which can lead to inactivation. To address this stability issue, researchers have explored replacing the native disulfide bridges with more robust chemical linkages.

Lactam Bridging Strategies

One of the primary strategies to enhance the stability of α-conotoxin SI involves the replacement of its disulfide bonds with lactam bridges. mdpi.comrhhz.net This approach involves substituting a pair of cysteine residues with a glutamic acid and a lysine residue, which can then form a stable amide bond. rhhz.netnih.gov

In a study on α-conotoxin SI, four bicyclic lactam analogs were synthesized. nih.govacs.org These analogs systematically replaced each of the two native disulfide bonds (Cys2-Cys7 and Cys3-Cys13) with a lactam bridge in both possible orientations (Glu/Lys and Lys/Glu). nih.govnih.gov The results of radioligand binding assays revealed a significant dependence of activity on the location and orientation of the lactam bridge. nih.govacs.org

Replacement of the Cys2-Cys7 disulfide bond with a lactam bridge, regardless of orientation, resulted in a complete loss of affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.govacs.org In contrast, replacement of the Cys3-Cys13 disulfide loop yielded dramatically different outcomes. nih.govacs.orgresearchgate.net One orientation of the lactam bridge in this position led to a roughly 60-fold decrease in affinity, while the opposite orientation resulted in an approximately 70-fold increase in affinity for the nAChR. nih.govacs.orgresearchgate.net Notably, the active lactam analogs retained the selectivity of the native peptide for the α/δ subunit of the nAChR. nih.govresearchgate.net

These findings highlight that while lactam bridges can serve as effective disulfide bond mimetics, the precise positioning and geometry of the bridge are critical for preserving or even enhancing biological activity. The variation in activity between the different lactam-bridged analogs underscores the importance of maintaining a specific conformational constraint for optimal receptor binding. scispace.com

Table 1: Activity of Lactam-Bridged α-Conotoxin SI Analogs

| Analog | Modification | Relative Affinity Change |

|---|---|---|

| Analog 1 | Cys2-Cys7 replaced with Lactam Bridge (Orientation 1) | Complete loss of activity |

| Analog 2 | Cys2-Cys7 replaced with Lactam Bridge (Orientation 2) | Complete loss of activity |

| Analog 3 | Cys3-Cys13 replaced with Lactam Bridge (Orientation 1) | ~60-fold decrease |

| Analog 4 | Cys3-Cys13 replaced with Lactam Bridge (Orientation 2) | ~70-fold increase |

Thioether and Diselenide Bond Replacements

In addition to lactam bridges, other non-reducible disulfide mimetics have been investigated to improve the stability of α-conotoxins, including thioether and diselenide bridges. mdpi.commdpi.comnih.gov

Thioether bridges , where one sulfur atom of the disulfide bond is replaced by a methylene (B1212753) group, are redox-stable isosteres. mdpi.com While this strategy has been applied to other α-conotoxins like GI and ImI, its specific application to α-conotoxin SI is less detailed in the available literature. For α-conotoxin GI, replacing either disulfide loop with a thioether bridge resulted in a significant decrease in pharmacological activity, with the analogs being over 244-fold less potent than the native peptide. mdpi.comnih.gov This loss of activity was attributed to differences in the bond geometry between the disulfide and thioether linkages. mdpi.comnih.gov

Diselenide bonds , formed by replacing cysteine residues with selenocysteine (B57510), offer a more conservative substitution for disulfide bonds. mdpi.comrhhz.net The larger atomic radius and lower electronegativity of selenium compared to sulfur can influence the bond length and dihedral angle, yet diselenide bridges have been shown to be a useful tool for directing the correct folding of conotoxins and enhancing stability under reducing conditions. mdpi.comrhhz.net The replacement of cysteine with selenocysteine can help avoid the formation of incorrect disulfide isomers during synthesis. rhhz.net While the general utility of diselenide bridges in conotoxins is well-established, specific studies detailing the synthesis and activity of diselenide analogs of α-conotoxin SI are not prominently featured in the searched literature. mdpi.comnih.govuq.edu.au

N-to-C Cyclization for Conformational Stabilization

Backbone cyclization, by linking the N-terminus to the C-terminus of a peptide, is another effective strategy for enhancing the conformational stability and proteolytic resistance of conotoxins. mdpi.compnas.orgnih.gov This approach introduces a macrocyclic constraint on the peptide backbone, which can help to lock in the bioactive conformation. mdpi.compnas.org

Computational Modeling and Structural Insights for this compound Analog Development

Computational methods play a crucial role in understanding the structure-activity relationships of α-conotoxins and in guiding the rational design of new analogs with improved properties. plos.orgnih.gov

Homology Modeling Based on Acetylcholine Binding Protein (AChBP) Complexes

The Acetylcholine Binding Protein (AChBP) is a soluble protein that is homologous to the ligand-binding domain of nAChRs. mdpi.comnih.govpnas.org Due to the difficulty in crystallizing intact nAChRs, AChBP has become an invaluable surrogate for structural studies. pnas.orgvliz.beuq.edu.au Co-crystal structures of AChBP in complex with various α-conotoxins have provided high-resolution insights into the molecular interactions that govern binding and selectivity. mdpi.comnih.govvliz.be

These AChBP-conotoxin complex structures serve as templates for homology modeling of nAChR-conotoxin interactions. nih.govpnas.org By building models of the α-conotoxin SI bound to its target nAChR, researchers can predict key interactions, rationalize experimental mutagenesis data, and design new analogs with potentially enhanced affinity or selectivity. portlandpress.commdpi.com For instance, docking studies of various α-conotoxins into nAChR homology models have revealed that binding is often mediated by a combination of hydrophobic interactions and specific electrostatic contacts. mdpi.comvliz.be The orientation of the conotoxin within the binding pocket can significantly influence its subtype selectivity. vliz.bemdpi.com The availability of high-resolution structures of α-conotoxin SI provides a solid foundation for such computational docking studies to elucidate the topological features responsible for its specific targeting of the neuromuscular nAChR. portlandpress.com

Molecular Dynamics Simulations of this compound-Receptor Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of α-conotoxin-receptor complexes over time. lhscientificpublishing.comacs.org These simulations can reveal the flexibility of the toxin and the receptor, the stability of key interactions, and the conformational changes that occur upon binding. plos.orgfrontiersin.org

MD simulations have been used to propose binding models for α-conotoxin SI with the neuromuscular nAChR. lhscientificpublishing.com Such simulations can help to understand the paralysis effect of the toxin by detailing the interactions at the atomic level. lhscientificpublishing.com For other α-conotoxins, MD simulations have been instrumental in explaining the effects of mutations on binding affinity and in identifying critical residues for receptor interaction. plos.orgmdpi.comnih.gov For example, simulations of α-conotoxin ImI binding to the α7-nAChR have shown that van der Waals and non-polar desolvation forces are the primary drivers for binding, while electrostatic interactions contribute to selectivity. plos.org Steered molecular dynamics simulations have also been used to investigate the unbinding pathways of conotoxins from their receptors, providing insights into the kinetics of the interaction. acs.org These computational approaches, when applied to α-conotoxin SI, can offer a detailed understanding of its binding mechanism and guide the engineering of analogs with modified binding properties. lhscientificpublishing.comacs.org

Pharmacological Profile and Biological Activity of Alpha Conotoxin Si

In Vitro Evaluation of Alpha-Conotoxin SI Biological Activity

Assessment of Neuromuscular Transmission Blockade

In vitro studies have demonstrated that α-Ctx SI can block neuromuscular transmission. smartox-biotech.com When applied to the frog cutaneous pectoris muscle preparation, α-conotoxin GI, a related toxin, reversibly blocked nerve-evoked muscle contractions at micromolar concentrations. smartox-biotech.com This effect is attributed to the toxin's ability to reduce the postsynaptic sensitivity to acetylcholine (B1216132), as evidenced by a decrease in the amplitude of miniature endplate potentials and membrane depolarizations caused by iontophoretic application of acetylcholine. smartox-biotech.com Similarly, studies on rat diaphragm preparations have shown that α-conotoxins can inhibit muscle contractions in response to phrenic nerve stimulation. acs.orgnih.gov For instance, α-conotoxin MI was able to completely block muscle contraction at concentrations of 300 and 500 nM. acs.org

Functional Characterization in Heterologous Expression Systems

The functional properties of α-Ctx SI have been further elucidated using heterologous expression systems, such as Xenopus laevis oocytes, which allow for the study of the toxin's interaction with specific nAChR subtypes. vliz.beuniprot.orgvliz.be These studies have revealed that α-Ctx SI is active on muscle nAChRs. uniprot.org It exhibits inhibitory activity against both the adult (α1β1δε) and fetal (α1β1γδ) subtypes of muscle nAChRs. uniprot.orgacs.org Specifically, on mouse muscle receptors, α-Ctx SI shows a higher affinity for the α/δ subunit interface. uniprot.org However, on Torpedo receptors, it does not discriminate between the α/δ and α/γ acetylcholine-binding sites. uniprot.org

The inhibitory concentrations (IC₅₀) of α-Ctx SI have been determined for various nAChR subtypes. For the adult muscle subtype (α1β1γδ), the IC₅₀ is 113 nM, and for the fetal subtype (α1β1δε), it is 142 nM. uniprot.org

Comparative Biological Activity with Other Alpha-Conotoxins (e.g., GI, MI)

The biological activity of α-Ctx SI has been compared to other well-characterized α-conotoxins, such as α-Ctx GI from Conus geographus and α-Ctx MI from Conus magus. nih.govepa.govlatoxan.comnih.gov These toxins also act as competitive antagonists of muscle-type nAChRs. latoxan.comnih.govnih.govlatoxan.com

While α-Ctx GI and α-Ctx MI show high potency in blocking neuromuscular transmission, α-Ctx SI is comparatively less potent. nih.govepa.gov A key difference lies in their affinity and selectivity for the nAChR binding sites. α-Ctx GI and α-Ctx MI exhibit a strong preference for the α/δ interface of the mouse muscle nAChR, with an affinity over 10,000-fold higher than for the α/γ interface. nih.govlatoxan.comlatoxan.com In contrast, α-Ctx SI has a low affinity for both binding sites on the mouse muscle nAChR and does not show significant discrimination between them. nih.gov

The structural basis for these pharmacological differences is thought to be related to specific amino acid residues. For example, the presence of a proline residue at position 9 in α-Ctx SI, instead of the arginine in α-Ctx GI, is believed to contribute to its different binding characteristics. nih.gov

The following table summarizes the comparative biological activities of these α-conotoxins.

| Toxin | Source Organism | Primary Target | Relative Potency | Binding Site Selectivity (Mouse Muscle nAChR) |

| α-Conotoxin SI | Conus striatus | Muscle nAChRs | Lower | Low affinity for both α/δ and α/γ interfaces, with little discrimination. nih.gov |

| α-Conotoxin GI | Conus geographus | Muscle nAChRs | High | Preferentially targets the α/δ interface (>10,000-fold higher affinity than for α/γ). nih.govlatoxan.com |

| α-Conotoxin MI | Conus magus | Muscle nAChRs | High | Preferentially targets the α/δ interface (>10,000-fold higher affinity than for α/γ). nih.govlatoxan.com |

In Vivo Studies on this compound Effects

Effects on Neuromuscular Function in Animal Models

In vivo studies have revealed species-specific effects of α-Ctx SI. When injected into goldfish, it causes paralysis followed by death. uniprot.org This paralytic effect is consistent with the blockade of neuromuscular transmission observed in vitro. However, in mice, even at relatively high doses administered intraperitoneally or intracerebrally, no signs of intoxication are observed. epa.govuniprot.org This lack of effect in mice contrasts sharply with the potent and lethal muscle paralysis induced by α-Ctx GI and α-Ctx MI at submicrogram quantities. epa.gov

Comparative In Vivo Toxicity and Safety Profile

The in vivo toxicity of α-Ctx SI is significantly lower than that of α-Ctx GI and α-Ctx MI. nih.govepa.gov The lethal dose 50 (LD₅₀) for α-Ctx GI in mice via intraperitoneal injection is reported as 12 µg/kg. latoxan.com In contrast, α-Ctx SI does not produce signs of toxicity in mice at comparable doses. epa.gov This difference in toxicity correlates with their respective binding affinities for the nicotinic acetylcholine receptor. epa.gov The lower affinity of α-Ctx SI for the mouse muscle nAChR likely accounts for its reduced in vivo toxicity in this species. nih.gov

Therapeutic Potential and Translational Research of Alpha Conotoxin Si

Alpha-Conotoxin SI as a Research Tool for nAChR Characterization

The exquisite selectivity of many α-conotoxins for specific nAChR subtypes has been instrumental in characterizing the diverse array of these receptors in the nervous system. nih.govnih.govresearchgate.net α-CTx SI, in particular, serves as a crucial tool for investigating muscle-type nAChRs. nih.govmdpi.com

This compound specifically targets the muscle-type nAChR found at the neuromuscular junction, which is a heteropentamer composed of two α1, one β1, one δ, and one γ (in embryonic form) or ε (in adult form) subunit. nih.govnih.gov Its primary application has been in the peripheral nervous system to probe the structure and function of these receptors.

A key characteristic of α-CTx SI as a research tool is its relative lack of selectivity between the two agonist binding sites on the muscle nAChR. The muscle receptor has two distinct acetylcholine (B1216132) binding sites, located at the α/δ and α/γ (or α/ε) subunit interfaces. While the closely related α-conotoxin GI shows a strong preference for one site over the other, α-CTx SI inhibits both sites with similar affinity. mdpi.comresearchgate.net This non-selective blockade makes it a useful counterpoint to toxins like GI for studies aiming to understand the distinct contributions of each binding site to receptor activation and pharmacology. Research comparing analogues of SI and GI has identified specific amino acid residues, such as the one at position 9, as critical determinants for this binding selectivity. researchgate.net

The table below summarizes the comparative selectivity of α-Conotoxin SI and its well-studied counterpart, α-Conotoxin GI, at the muscle nAChR agonist binding sites.

| Feature | α-Conotoxin SI | α-Conotoxin GI |

| Primary Target | Muscle-type nAChR (α1)₂β1δε | Muscle-type nAChR (α1)₂β1δε |

| Binding Site Selectivity | Low; does not distinguish between α/δ and α/γ interfaces. mdpi.comresearchgate.net | High; preferentially binds to the α/δ site over the α/γ site in mammalian receptors. latoxan.com |

| Potency at Mouse nAChR | Less potent compared to GI and MI. mdpi.com | Potent inhibitor. mdpi.com |

| Utility | Research tool to study non-selective receptor blockade and the role of specific peptide residues in determining binding affinity. | Pharmacological probe to selectively target and distinguish between the two agonist binding sites on the muscle nAChR. |

This table provides a simplified overview based on available research findings.

Dysfunction of nAChRs is implicated in a wide range of neurological and psychiatric conditions, including myasthenic syndromes, epilepsy, Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. researchgate.netplos.orgmdpi.commdpi.com By providing a means to selectively block specific receptor subtypes, α-conotoxins like SI are vital tools for elucidating the precise role these receptors play in disease pathophysiology. researchgate.netnih.gov

Given its primary activity at the muscle-type nAChR, α-CTx SI is most relevant for studying disorders of the neuromuscular junction. Its ability to inhibit neuromuscular transmission helps researchers investigate the fundamental mechanisms of synaptic communication and how they are disrupted in pathological states. nih.gov

Probing nAChR Isoforms in Central and Peripheral Nervous Systems

Preclinical Development Considerations for this compound-Derived Therapeutics

The development of conotoxin-based drugs requires careful consideration of their target selectivity, stability, and potential for therapeutic application. While α-CTx SI itself is not currently a lead candidate for drug development, its properties inform the broader effort to design novel therapeutics targeting nAChRs.

Myasthenia gravis is an autoimmune disorder characterized by antibody-mediated destruction of nAChRs at the neuromuscular junction, leading to muscle weakness and fatigue. nih.govmdpi.com Muscle-type nAChRs are the direct target in this disease, making them a key area of research. nih.gov While α-conotoxins are generally considered for their antagonistic (blocking) properties, which could mimic the disease state, they are also used as diagnostic tools and as structural templates. google.com The use of α-CTx SI in research helps to characterize the receptor changes that occur in myasthenia gravis and to screen for compounds that might restore normal function. However, as a receptor antagonist, its direct therapeutic application in this context is not straightforward.

Several α-conotoxins, such as Vc1.1 and RgIA, have shown significant promise as analgesics in preclinical models of chronic pain by targeting neuronal nAChR subtypes like α9α10 and α7. mdpi.commdpi.comresearchgate.netnih.gov These receptors are expressed in pain pathways and are involved in the transmission of nociceptive signals. mdpi.comnih.gov

In contrast, α-CTx SI's activity is concentrated on muscle-type nAChRs, which are not considered primary targets for chronic pain management. nih.gov Therefore, α-CTx SI is not regarded as a promising lead for developing analgesics, and research in this area focuses on other conotoxins that selectively target the specific neuronal nAChR subtypes implicated in pain processing. researchgate.netnih.gov

Pathologies such as nicotine addiction, certain forms of epilepsy, and neurodegenerative disorders like Alzheimer's and Parkinson's disease are strongly linked to the dysfunction of neuronal nAChRs in the central nervous system. mdpi.comnih.govresearchcommons.org

Nicotine Addiction: The rewarding effects of nicotine are largely mediated by α4β2* and α7* nAChRs in the brain's reward pathways. mdpi.comnih.govguidetopharmacology.org Therapeutics aimed at smoking cessation often target these specific subtypes. mdpi.com

Epilepsy: Certain genetic forms of epilepsy are caused by mutations in neuronal nAChR genes, particularly those for the α4 and β2 subunits. mdpi.com

Neurodegenerative Diseases: Dysfunction of the α7 nAChR has been implicated in the pathophysiology of Alzheimer's disease and Parkinson's disease. mdpi.commdpi.com

Because α-Conotoxin SI selectively targets muscle-type nAChRs, it has limited direct relevance as a research tool or therapeutic lead for these CNS-centric disorders. nih.govnih.gov The development of drugs for these conditions relies on ligands, including other specific α-conotoxins (e.g., MII, GID, ImI), that can potently and selectively modulate the relevant neuronal nAChR subtypes (α3β2, α4β2, α7) in the brain. mdpi.commdpi.comnih.govresearchgate.net

Chronic Pain Management

Strategies for Enhancing In Vivo Stability and Bioavailability for Therapeutic Applications

The development of peptide-based therapeutics like α-conotoxin SI is often hampered by their inherent limitations, including poor stability in the body and low oral bioavailability. As with many bioactive peptides, α-conotoxins are susceptible to degradation by proteases, which limits their therapeutic window and effectiveness. mdpi.com Furthermore, their physicochemical properties often restrict their ability to be absorbed effectively when taken orally. mdpi.com Consequently, significant research has focused on innovative strategies to overcome these pharmacokinetic challenges, aiming to enhance the stability and bioavailability of conotoxins for clinical use. mdpi.comnih.gov

Proteolytic Stability Enhancement

A primary obstacle for the therapeutic application of conotoxins is their rapid degradation by endo- and exoproteases in the body. mdpi.comdergipark.org.tr Although their native disulfide bridges provide some structural stability, the linear nature of their peptide backbone, with open N- and C-termini, makes them vulnerable to enzymatic cleavage. dergipark.org.tr To address this, several modification strategies have been explored to bolster their resistance to proteolysis.

Backbone Cyclization: One of the most effective strategies to improve peptide stability is backbone cyclization. nih.govhilarispublisher.com This involves connecting the N- and C-termini of the peptide, often with a linker sequence, to create a cyclic structure. dergipark.org.tr This modification eliminates the terminal ends, which are primary targets for exopeptidases. The resulting conformational rigidity can also reduce the likelihood of protease recognition and binding. dergipark.org.tr

This approach has been successfully applied to several conotoxins, demonstrating significant improvements in stability. For instance, cyclized versions of the χ-conotoxin MrIA and α-conotoxin MII have shown increased stability. mdpi.comdergipark.org.tr A recent study on α-conotoxin TxID, a 15-amino acid peptide, revealed that its cyclized form, using a six-amino acid linker (GGAAGG), had markedly enhanced stability in human serum. dergipark.org.tr While the linear TxID was less than 30% intact after 24 hours, the cyclic version remained approximately 50% intact over the same period. dergipark.org.tr Similarly, cyclization of α-conotoxin ImI was shown to yield analogs with superior stability compared to the wild-type peptide. mdpi.com

Disulfide Bond Mimetics: Another approach involves replacing the natural disulfide bonds with more stable, non-reducible linkages. The native disulfide bonds of α-conotoxin SI (Cys2-Cys7 and Cys3-Cys13) are crucial for its structure but can be susceptible to reduction in vivo. nih.gov Synthetic analogs of α-conotoxin GI have been created by substituting the disulfide bonds with a thioether mimetic. mdpi.com While this particular modification led to a significant decrease in pharmacological activity, it highlights the ongoing exploration of alternative chemical bridges, such as lactam, dicarba, or triazole bridges, to enhance stability while preserving function. mdpi.comdergipark.org.tr

| Conotoxin | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| α-Conotoxin TxID | Head-to-tail cyclization with a GGAAGG linker | ~50% of the peptide remained intact in human serum after 24 hours, a significant increase compared to the linear form. | dergipark.org.tr |

| α-Conotoxin ImI | Cyclization | Cyclic globular isomers exhibited superior stability compared to the wild-type and cyclic ribbon analogs. | mdpi.com |

| α-Conotoxin GI | Substitution of disulfide bonds with a thioether mimetic | Improved stability but with a profound decrease in pharmacological activity. | mdpi.com |

| Conotoxin Vc1.1 | Backbone cyclization | Resulted in improved serum stability. | gfpp.fr |

Synthesis and Bioproduction Methodologies for Alpha Conotoxin Si

Chemical Synthesis Approaches for Alpha-Conotoxin SI

The chemical synthesis of this compound primarily revolves around constructing the linear peptide chain and then forming the two crucial disulfide bonds in a controlled manner to ensure the native Cys(2)-Cys(7) and Cys(3)-Cys(13) connectivity.

The linear precursor of this compound is typically assembled using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This well-established method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. For this compound, the synthesis is often performed on a tris(alkoxy)benzylamide (PAL) support, which allows for the generation of a C-terminal amide upon cleavage from the resin. researchgate.netnih.gov

The process begins with the C-terminal cysteine residue attached to the PAL resin. Each subsequent amino acid, with its alpha-amino group protected by the Fmoc group and its side chain protected as needed, is coupled to the free N-terminus of the growing chain. The Fmoc group is then removed with a mild base (typically piperidine), and the cycle is repeated until the full 13-amino acid sequence is assembled. mdpi.com The four cysteine residues are incorporated with their sulfhydryl groups protected by specific groups that can be removed selectively later to direct disulfide bond formation. nih.gov

Once the linear peptide is cleaved from the resin, the next critical step is the formation of the two disulfide bridges through oxidation of the four cysteine thiol groups. This oxidative folding must be carefully controlled to maximize the yield of the native isomer. While random oxidation under certain conditions can sometimes favor the most thermodynamically stable and biologically active isomer, this approach often leads to a mixture of products for complex bicyclic peptides like this compound. researchgate.net

The challenge lies in the potential formation of three distinct disulfide bond isomers:

Native (globular/interlocking): Cys(2)-Cys(7) & Cys(3)-Cys(13) nih.gov

Misfolded (nested): Cys(2)-Cys(13) & Cys(3)-Cys(7) nih.gov

Misfolded (discrete): Cys(2)-Cys(3) & Cys(7)-Cys(13) nih.gov

Regioselective synthesis is the most definitive method for producing the correct this compound isomer. This approach relies on using different classes of protecting groups for the cysteine side chains, which can be removed under distinct, or "orthogonal," conditions. This allows chemists to dictate which pair of cysteines forms a bond at each step.

Several orthogonal protection schemes have been successfully applied to the synthesis of this compound:

Acm/Xan Protection: One successful strategy involves using the S-acetamidomethyl (Acm) and S-9H-xanthen-9-yl (Xan) groups to protect the cysteine pairs. nih.gov The S-Xan groups can be selectively removed first to form the initial disulfide bond, followed by the co-oxidation of the S-Acm protected cysteines to form the second bridge. nih.gov This method allows for the unambiguous synthesis of all three possible regioisomers by changing which cysteine pairs are protected by which group. nih.gov

tBu/4-MeBzl One-Pot Method: An elegant and efficient one-pot method has been developed using a temperature-controlled orthogonal system. researchgate.netnih.gov In this scheme, two cysteines are protected with the tert-butyl (tBu) group, and the other two are protected with the 4-methylbenzyl (4-MeBn) group. sigmaaldrich.compeptide.com After the linear peptide is synthesized and cleaved from the support, it is treated with a mixture of trifluoroacetic acid (TFA) and DMSO at room temperature. researchgate.netsigmaaldrich.com These conditions are sufficient to remove the tBu groups and facilitate the oxidation of the corresponding thiols to form the first disulfide bond. researchgate.net Subsequently, the solution is heated, which cleaves the more stable 4-MeBn groups, allowing the second disulfide bond to form in the same reaction vessel. sigmaaldrich.com This method has been reported to produce the target compound in good yield (53%). researchgate.net

Below is a table summarizing these regioselective strategies.

| Cys Pair 1 Protection | Cys Pair 2 Protection | Key Features | Reference(s) |

| S-9H-xanthen-9-yl (Xan) | S-acetamidomethyl (Acm) | Two-step oxidation; allows for synthesis of all three isomers by varying protection scheme. | nih.gov |

| tert-butyl (tBu) | 4-methylbenzyl (4-MeBn) | One-pot, temperature-controlled method; first disulfide formed at room temp, second upon heating. | researchgate.net, sigmaaldrich.com, peptide.com |

Oxidative Folding Strategies for Native Isomer Yield Optimization

Challenges and Advances in this compound Production

The primary challenges in producing this compound are achieving a high yield of the correctly folded isomer and developing methods amenable to larger-scale or parallel synthesis for research applications.

The formation of misfolded isomers is the most significant obstacle in the synthesis of this compound. nih.gov As described previously, two non-native isomers can form, which may be difficult to separate from the desired product and can exhibit drastically different or no biological activity. nih.govgoogle.com.pg

The most effective way to minimize these unwanted side products is through the application of the regioselective disulfide bond formation methods detailed in section 7.1.3. nih.gov By using orthogonal protecting groups, the pairing of cysteines is directed, which largely prevents the formation of the nested and discrete isomers. This controlled chemical approach is superior to relying on thermodynamically controlled folding, which can be less predictable and lower-yielding. nih.gov The development of these unambiguous synthetic routes has been crucial in making pure this compound and its analogues accessible for research. nih.gov

While the detailed regioselective methods are excellent for producing high-purity this compound, they can be labor-intensive. For applications requiring the rapid synthesis of many analogues, such as in structure-activity relationship studies, high-throughput strategies are desirable. acs.orgacs.org Advances in peptide synthesis have led to methods that can be adapted for the production of conotoxins in parallel formats.

Key advances applicable to this goal include:

Safety-Catch Linkers: The use of safety-catch linkers on the solid support enables disulfide bond formation to be carried out in a 96-well plate format, significantly increasing throughput. acs.orgacs.org

Acid-Cleavable Solubility Tags: For highly hydrophobic peptides, which can be difficult to synthesize and purify, an acid-cleavable solubility tag can be temporarily attached to the peptide. researchgate.net This strategy facilitates synthesis, purification, and directed disulfide bond formation, making the process more efficient and adaptable to producing multiple analogues. researchgate.net

These strategies, while developed for conotoxins in general, represent important technological advances that can be applied to the high-throughput production of this compound variants for research and drug discovery. uq.edu.au

Future Research Directions for Alpha Conotoxin Si

Discovery of Novel Alpha-Conotoxin SI Analogs with Refined Pharmacological Properties

A primary goal for future research is the design and synthesis of novel α-CTX SI analogs with enhanced potency, selectivity, and stability. While native α-CTX SI is a potent antagonist, modifications to its structure can yield significant improvements in its pharmacological properties. vliz.be Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific amino acid changes affect receptor binding and function. mdpi.commdpi.com

Research has already shown the potential of such modifications. For instance, replacing the proline at a key position in the α-CTX SI sequence with a positively charged lysine (B10760008) was found to increase its affinity for the α1γ binding site of the Torpedo nAChR by 190-fold. vliz.be This enhancement was attributed to an alteration in the peptide's backbone structure. vliz.be Another strategy involves modifying the disulfide bonds that are crucial for the peptide's three-dimensional shape. The systematic replacement of the Cys³-Cys¹³ disulfide bond in α-CTX SI with a lactam bridge resulted in an analog with an approximately 70-fold increase in affinity for one lactam orientation, whereas replacing the Cys²-Cys⁷ bond led to a complete loss of activity. mdpi.com

Future efforts will likely involve:

Scanning Mutagenesis: Systematically replacing each amino acid in the α-CTX SI sequence to identify key residues responsible for its interaction with nAChRs. nih.gov

Non-native Amino Acid Substitution: Incorporating unnatural amino acids to enhance stability against proteases or to introduce novel chemical functionalities for improved binding. researchgate.net

Post-Translational Modifications (PTMs): Exploring the effects of synthetic PTMs, such as N-terminal truncation, proline hydroxylation, or tryptophan bromination, which have been shown to modulate the activity of other α-conotoxins. vliz.bekuleuven.benih.gov

Combinatorial Libraries: Using synthetic combinatorial strategies to generate and screen large libraries of α-CTX SI analogs, allowing for the high-throughput discovery of peptides with desired properties. mdpi.com

A recent study that identified an "this compound-like sequence" in the venom of Conus obscurus highlights that nature continues to be a source of new templates for bioengineering. vliz.benih.gov

| Parent Peptide | Modification | Observed Effect | Reference |

|---|---|---|---|

| α-Conotoxin SI | Substitution of Proline with Lysine | 190-fold increase in affinity for the Torpedo nAChR α1γ binding site. | vliz.be |

| α-Conotoxin SI | Replacement of Cys³-Cys¹³ disulfide bond with a lactam bridge | ~70-fold increase in affinity for one orientation. | mdpi.com |

| α-Conotoxin SI | Replacement of Cys²-Cys⁷ disulfide bond with a lactam bridge | Complete loss of activity at muscle type nAChRs. | mdpi.com |

Advanced Structural Elucidation of this compound-Receptor Complexes

A detailed understanding of the three-dimensional structure of α-CTX SI when bound to its nAChR target is critical for rational drug design. canterbury.ac.ukkau.edu.sa While the solution structure of α-CTX SI has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution data of the toxin-receptor complex is still needed. mdpi.comnih.gov

Obtaining crystal structures of integral membrane proteins like nAChRs is notoriously difficult. canterbury.ac.ukuq.edu.au To overcome this, researchers have successfully used soluble acetylcholine-binding proteins (AChBPs), which are homologous to the extracellular ligand-binding domain of nAChRs. mdpi.comuq.edu.aufrontiersin.org Co-crystal structures of various α-conotoxins with AChBPs have provided invaluable insights into their binding modes. uq.edu.aufrontiersin.orgresearchgate.net

Future research in this area should focus on:

Crystallography and Cryo-EM: Obtaining high-resolution X-ray crystal or cryogenic electron microscopy (cryo-EM) structures of α-CTX SI, or its potent analogs, in complex with either full-length muscle nAChR subtypes (e.g., (α1)₂β1δγ) or their extracellular domains. researchgate.net

NMR Spectroscopy: Performing advanced NMR studies on the α-CTX SI-receptor complex to characterize the dynamics of the interaction in a solution environment, which can reveal conformational changes upon binding. mdpi.com

Homology Modeling: Using the growing number of available nAChR and AChBP structures to build and refine computational models of the α-CTX SI-nAChR complex, guiding mutagenesis studies. acs.org

These structural studies will illuminate the precise molecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that determine the affinity and selectivity of α-CTX SI, paving the way for more targeted analog design. canterbury.ac.uk

Genetic Engineering and Bioproduction Approaches for Scalable Synthesis

Chemical synthesis of peptides like α-CTX SI is effective for laboratory-scale research but can be costly and inefficient for large-scale production required for extensive preclinical and potential clinical studies. uq.edu.au Genetic engineering and recombinant bioproduction offer a promising alternative for scalable and cost-effective synthesis. researchgate.net

Heterologous expression systems, particularly the bacterium Escherichia coli and various yeast species, have been successfully used to produce conotoxins. uq.edu.aumybiosource.com An efficient method described for another α-conotoxin, LvIA, involved constructing tandem repeats of the gene and expressing it as a fusion protein in E. coli, which was then purified and cleaved to release the final peptide. researchgate.net The commercial availability of recombinant α-CTX SI further validates the feasibility of this approach. mybiosource.com

Future research will aim to:

Optimize Expression Systems: Fine-tuning expression hosts and culture conditions to maximize the yield of correctly folded and functional α-CTX SI.

Develop Efficient Folding Strategies: Creating in vitro folding and purification protocols that ensure the formation of the correct native disulfide bond connectivity (globular isomer), which is essential for biological activity. mdpi.com

Engineer Secretion Systems: Modifying expression hosts (e.g., yeast or mammalian cells) to secrete the folded peptide into the culture medium, simplifying purification.

Produce Analog Libraries: Utilizing recombinant systems to produce libraries of α-CTX SI analogs for high-throughput screening, complementing chemical synthesis methods. uq.edu.au

Successful development of these bioproduction strategies will be crucial for translating α-CTX SI-based research from the laboratory to potential therapeutic applications.

Preclinical and Clinical Investigations of this compound-Derived Therapeutics

The ultimate goal of modifying α-CTX SI is to develop novel therapeutics. While one conotoxin, Ziconotide (an ω-conotoxin), is an FDA-approved drug for severe chronic pain, no α-conotoxin has yet reached the market. vliz.benih.gov The primary obstacles for peptide-based drugs, including conotoxins, are their inherent limitations such as short biological half-lives, poor metabolic stability, and low oral bioavailability. nih.govnih.govunifi.it

The α-conotoxin Vc1.1, which targets a different nAChR subtype involved in pain, successfully passed Phase I clinical trials, demonstrating that these challenges can be overcome. vliz.be For α-CTX SI, which targets muscle nAChRs, therapeutic applications could lie in conditions involving neuromuscular dysfunction. uniprot.org

The path forward for α-CTX SI-derived therapeutics involves a multi-step process:

Lead Optimization: Developing analogs with not only high potency and selectivity (as discussed in 8.1) but also improved stability. This can be achieved through strategies like backbone cyclization or the substitution of disulfide bonds with more stable linkages. researchgate.netnih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they have a suitable profile for clinical use.

In Vivo Efficacy Studies: Testing the most promising analogs in relevant animal models of neuromuscular diseases to demonstrate therapeutic efficacy.

Toxicology and Safety Pharmacology: Conducting rigorous preclinical safety studies to identify any potential adverse effects before considering human trials.

Given the early stage of research, significant preclinical development is required before any α-CTX SI-derived compound can be considered for clinical investigation.

Integration of Computational and Experimental Approaches for Peptide Design and Optimization

The design and optimization of α-CTX SI analogs can be significantly accelerated by integrating computational methods with experimental validation. researchgate.netnih.gov This synergy allows for the rational design of new peptides, reducing the time and expense associated with a purely trial-and-error approach. nih.gov

Computational tools are increasingly being used to predict how changes in a peptide's sequence will affect its structure and binding affinity. researchgate.net Key computational methods include:

Molecular Docking: Simulating the binding pose of α-CTX SI and its analogs within the nAChR binding site to predict favorable interactions. pnas.org

Molecular Dynamics (MD) Simulations: Modeling the dynamic movements of the toxin-receptor complex over time to assess its stability and understand the energetic contributions of individual amino acids. nih.gov

In Silico Mutational Scanning: Virtually mutating residues in the α-CTX SI sequence and calculating the predicted change in binding energy to identify promising candidates for synthesis. nih.gov

Researchers have successfully used these approaches to design α-conotoxin analogs with improved properties. For example, a computational algorithm named ToxDock was developed to predict the binding of α-conotoxin GID to its receptor, while another study used a combination of the FoldX algorithm and MD simulations to accurately predict mutational outcomes. nih.govpnas.org

Future research will leverage these integrated approaches to:

Build highly accurate models of the α-CTX SI-nAChR complex.

Perform large-scale virtual screening of potential analogs to prioritize candidates for chemical synthesis. pnas.org

Rationally engineer α-CTX SI analogs with finely tuned selectivity for different muscle nAChR subunit interfaces (e.g., α/δ vs. α/γ). uniprot.org

This powerful combination of computational prediction and experimental testing represents the most efficient path forward for unlocking the full potential of α-conotoxin SI as both a research tool and a therapeutic lead. researchgate.net

Q & A

Q. What experimental methods are used to determine the primary structure of alpha-Conotoxin SI?

The primary structure of this compound is typically resolved using Edman degradation for sequential amino acid identification and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation. These methods are complemented by cDNA cloning to confirm the peptide sequence derived from the venom of Conus striatus .

Q. How is this compound purified from cone snail venom, and how is its target specificity assessed?

Purification involves chromatographic techniques (e.g., reverse-phase HPLC and ion-exchange chromatography) to isolate the peptide from crude venom. Target specificity is evaluated via competitive binding assays using radiolabeled nAChR subunits (e.g., α3β4 or α7 subtypes) and electrophysiological recordings in heterologous expression systems (e.g., Xenopus oocytes) to measure receptor inhibition .

Q. What are the foundational steps for validating the interaction of this compound with nicotinic acetylcholine receptors (nAChRs)?

Key steps include:

- Receptor subtype expression in model systems (e.g., HEK293 cells).

- Dose-response curves to determine IC50 values.

- Schild analysis to confirm competitive antagonism.

- Cross-linking experiments or surface plasmon resonance (SPR) to quantify binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across nAChR subtypes?

Discrepancies may arise from differences in receptor oligomerization, expression systems, or assay conditions. To address this:

- Standardize protocols using homomeric vs. heteromeric receptor configurations .

- Perform site-directed mutagenesis on key receptor residues (e.g., α3 Trp<sup>145</sup> or β4 Tyr<sup>121</sup>) to identify binding determinants.

- Combine molecular dynamics simulations (e.g., GROMACS) with alanine scanning mutagenesis of the toxin to map interaction interfaces .

Q. What methodologies are recommended for validating molecular docking models of this compound-nAChR interactions?

Computational models (e.g., GRAMM or GOLD docking) require experimental validation via:

Q. How can researchers design this compound analogues with enhanced selectivity for specific nAChR subtypes?

Strategies include:

- Alanine scanning to identify critical residues for receptor binding.

- Fluorescence labeling (e.g., FITC conjugation) for real-time binding visualization.

- Phage display libraries to screen for high-affinity mutants. Example: A fluorescent LtIA analogue (LtIA-FITC) was engineered to study α3β2 nAChR specificity via confocal microscopy .

Q. What approaches mitigate variability in functional assays measuring this compound activity?

To ensure reproducibility:

- Use internal controls (e.g., α-bungarotoxin for α7 nAChR inhibition).

- Standardize electrophysiological buffers (e.g., Ca<sup>2+</sup>/Mg<sup>2+</sup> concentrations).

- Apply statistical rigor (e.g., ANOVA with post-hoc tests) across biological replicates .

Methodological Table: Key Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.